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Compound of Interest

[(Chloromethoxy)methyl]cycloprop
Compound Name:
ane

cat. No.: B1282921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(chloromethyl)cyclopropane, a key building block in organic synthesis. The document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a
structured format, accompanied by detailed experimental protocols and a workflow for
spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for

(chloromethyl)cyclopropane.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy[l]

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
3.44 d 2H -CHzCl
1.15 m 1H -CH-
0.61 m 2H -CHz- (cyclopropyl)
0.31 m 2H -CHa2- (cyclopropyl)
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (6) ppm Assignment
49.5 -CH2CI

13.0 CH-

4.5 -CH2- (cyclopropyl)

Infrared (IR) Spectroscopy|?]

Wavenumber (cm—?) Assignment

3080 - 3000 C-H stretch (cyclopropyl)
2950 - 2850 C-H stretch (alkyl)

1450 -CHa- scissoring

1020 Cyclopropane ring vibration
740 C-Cl stretch

Mass Spectrometry (MS)[3]

ml/z Relative Intensity (%) Assignment

920 25 [M]* (Molecular lon, 3>Cl)
92 0.8 [M+2]* (37Cl isotope)

55 100 [CaH7]*

41 85 [CsHs]*

39 50 [CsH3]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (chloromethyl)cyclopropane (approximately 10-20 mg) is
prepared in deuterated chloroform (CDClIs, approximately 0.7 mL). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

IH NMR Acquisition: The *H NMR spectrum is typically recorded on a 300 MHz or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a
sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: The 3C NMR spectrum is recorded on the same spectrometer, typically at
a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm)
is used, and a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may
be necessary due to the lower natural abundance and longer relaxation times of the 13C
nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample like (chloromethyl)cyclopropane, a thin film is
prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

Data Acquisition: The FTIR spectrum is recorded using a standard spectrometer. A background
spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's
sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm~2. The final
spectrum is presented in terms of transmittance or absorbance. The data presented here was
obtained from a vapor phase IR spectrum.[1][2]

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before analysis.

lonization: Electron ionization (El) is a common method for this type of molecule. The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV),
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causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion,
generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like (chloromethyl)cyclopropane.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of (Chloromethyl)cyclopropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282921#spectroscopic-data-nmr-ir-ms-for-
chloromethyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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